

## Atto 565 NHS Ester: A Technical Guide to Spectral Properties and Applications

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
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This in-depth technical guide provides a comprehensive overview of the core spectral and physical properties of **Atto 565 NHS ester**, a widely used fluorescent probe in biological research. This document details experimental protocols for its application in labeling biomolecules and presents its utility in advanced microscopy techniques for studying cellular signaling pathways.

## **Core Properties of Atto 565 NHS Ester**

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules, such as the lysine residues in proteins, forming a stable amide bond.[3][4]

## **Spectral and Photophysical Characteristics**

The key spectral and photophysical properties of Atto 565 are summarized in the table below, providing essential data for experimental design and data analysis.



Property	Value	Reference(s)
Excitation Maximum (λex)	564 nm	
Emission Maximum (λem)	590 nm	
Molar Extinction Coefficient (ε)	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Fluorescence Quantum Yield (Φ)	0.90	[1][5]
Fluorescence Lifetime (τ)	4.0 ns	
Molecular Weight	708.11 g/mol	[4]

## **Physicochemical Properties**

The following table outlines the key physicochemical properties of **Atto 565 NHS ester** relevant to its handling and application in experimental settings.

Property	Description	Reference(s)
Solubility	Soluble in DMF and DMSO. Low water solubility.	
Reactivity	Reacts with primary and secondary amines at pH 8.0-9.0.	[4]
Storage	Store at -20°C, protected from light and moisture.	

## **Experimental Protocols**

Detailed methodologies for the use of **Atto 565 NHS ester** in protein labeling are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

## **Protein Labeling with Atto 565 NHS Ester**



This protocol describes the general procedure for conjugating **Atto 565 NHS ester** to a protein of interest.

#### Materials:

- Atto 565 NHS ester
- Protein of interest in an amine-free buffer (e.g., PBS)
- Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)

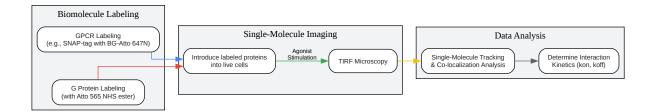
#### Procedure:

- Protein Preparation: Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
- Dye Preparation: Immediately before use, dissolve Atto 565 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Conjugation Reaction: Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the conjugated protein.



# Visualization of a Signaling Pathway: GPCR-G Protein Interaction

Atto 565 has been utilized to study the intricate dynamics of cellular signaling, such as the interaction between G-protein coupled receptors (GPCRs) and their cognate G proteins.[1] The following diagram illustrates the experimental workflow for visualizing this interaction using single-molecule microscopy.



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Workflow for studying GPCR-G protein interactions using Atto 565.

This workflow demonstrates how **Atto 565 NHS ester**, in conjunction with another fluorescent dye, can be used to label specific signaling proteins. Subsequent imaging with Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of individual molecules at the cell membrane. By tracking the movement and co-localization of the labeled GPCRs and G proteins upon agonist stimulation, researchers can derive critical kinetic parameters of their interaction, providing insights into the signaling mechanism.

## **Applications in Advanced Microscopy**

The exceptional photophysical properties of Atto 565 make it an ideal candidate for super-resolution microscopy techniques that push the boundaries of optical resolution.[2]



- Stimulated Emission Depletion (STED) Microscopy: Atto 565's high photostability and
  efficient switching between fluorescent and dark states are advantageous for STED imaging,
  enabling the visualization of subcellular structures with nanoscale resolution.[1]
- Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM): The dye's characteristics are also well-suited for these single-molecule localization techniques, which rely on the precise localization of individual fluorophores to reconstruct a super-resolved image.[2]
- Single-Molecule Tracking (SMT): The brightness and photostability of Atto 565 allow for the tracking of individual biomolecules over extended periods, providing valuable information on their diffusion dynamics and interactions within living cells.[5]

In conclusion, **Atto 565 NHS ester** is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its robust spectral properties and compatibility with advanced imaging modalities make it an invaluable probe for researchers and scientists investigating complex biological processes at the molecular level.

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